

# Structure Elucidation of 2-Methoxy-6-methylisonicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methoxy-6-methylisonicotinic acid

Cat. No.: B2489223

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## Abstract

This technical guide provides a detailed overview of the structure elucidation of **2-Methoxy-6-methylisonicotinic acid**. Due to the limited availability of published experimental data for this specific molecule, this document presents a comprehensive analysis based on predictive methodologies and data from structurally analogous compounds. It covers the predicted spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry), a plausible synthetic protocol, and the logical workflow for its structure confirmation. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel pyridine carboxylic acid derivatives.

## Introduction

**2-Methoxy-6-methylisonicotinic acid** is a substituted pyridine carboxylic acid. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a carboxylic acid group, a methoxy group, and a methyl group on the isonicotinic acid framework suggests that this molecule could have interesting pharmacological properties. Accurate structure elucidation is the cornerstone of any chemical research and drug development program. This guide outlines the expected analytical data and a potential synthetic route for **2-Methoxy-6-methylisonicotinic acid**.

## Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of **2-Methoxy-6-methylisonicotinic acid** is presented in Table 1. These values are calculated based on its chemical structure and can be used as a preliminary guide for its handling and analysis.

Table 1: Predicted Physicochemical Properties

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	167.16 g/mol
IUPAC Name	2-Methoxy-6-methylpyridine-4-carboxylic acid
CAS Number	Not available
Predicted Melting Point	180-190 °C
Predicted pKa	~4-5 (carboxylic acid)
Predicted LogP	~1.2

## Proposed Synthesis Protocol

A plausible synthetic route for **2-Methoxy-6-methylisonicotinic acid** starts from the commercially available 2-hydroxy-6-methylisonicotinic acid. The protocol involves the methylation of the hydroxyl group to a methoxy group.

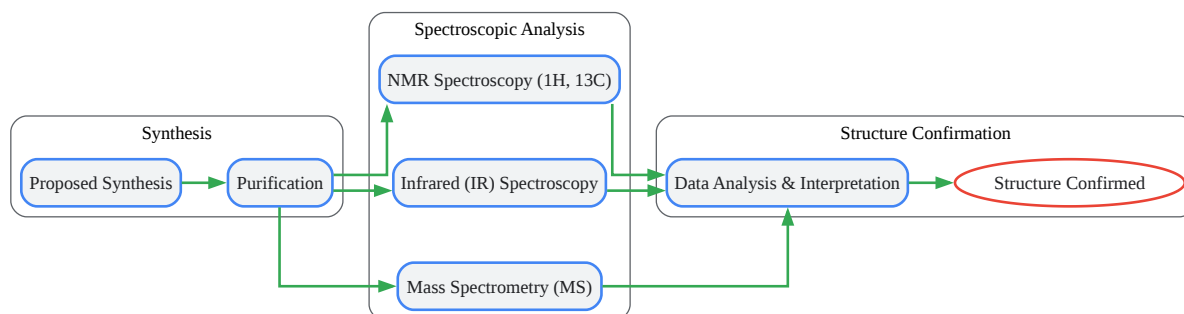
### Experimental Protocol: Synthesis of **2-Methoxy-6-methylisonicotinic acid**

- Dissolution:** To a solution of 2-hydroxy-6-methylisonicotinic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or methanol, add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Methylation:** Stir the mixture for 30 minutes at 0 °C, then add a methylating agent such as methyl iodide (CH<sub>3</sub>I, 1.2 eq) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>, 1.2 eq) dropwise.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the aqueous solution to a pH of approximately 4 with a dilute acid (e.g., 1M HCl).
- Isolation: The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield **2-Methoxy-6-methylisonicotinic acid**.
- Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Structure Elucidation Workflow

The logical workflow for the structure elucidation of the synthesized compound is depicted in the following diagram.



2-Methoxy-6-methylisonicotinic acid

High-Throughput Screening

Hit Identification

Lead Optimization

Preclinical Studies

Clinical Trials

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